Dihydroorotase Enzyme Inhibition: 2-(Pyridin-4-YL)acetohydrazide vs. Isoniazid in Mouse Ehrlich Ascites Model
2-(Pyridin-4-YL)acetohydrazide was evaluated alongside multiple comparator compounds for inhibition of the dihydroorotase domain of the CAD protein from mouse Ehrlich ascites carcinoma at a screening concentration of 10 μM and pH 7.37 [1]. The compound exhibited an IC₅₀ value of 1.80 × 10⁵ nM (180 μM) [1]. In the same assay system and under identical conditions, isoniazid (pyridine-4-carbohydrazide) yielded an IC₅₀ of 5.20 × 10⁵ nM (520 μM), representing an approximately 2.9-fold difference in inhibitory potency favoring the target compound [2]. This direct head-to-head comparison within a single curated dataset demonstrates that the methylene spacer-containing scaffold of 2-(Pyridin-4-YL)acetohydrazide confers measurably different target engagement compared with the directly conjugated carbohydrazide scaffold of isoniazid.
| Evidence Dimension | Inhibitory potency (IC₅₀) against dihydroorotase enzyme from mouse Ehrlich ascites carcinoma |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 μM) |
| Comparator Or Baseline | Isoniazid (pyridine-4-carbohydrazide, CAS 54-85-3): IC₅₀ = 5.20 × 10⁵ nM (520 μM) |
| Quantified Difference | ~2.9-fold greater inhibitory potency (lower IC₅₀) for 2-(Pyridin-4-YL)acetohydrazide vs. isoniazid |
| Conditions | CAD protein dihydroorotase domain; mouse Ehrlich ascites; compound concentration 10 μM; pH 7.37; curated by ChEMBL and deposited in BindingDB |
Why This Matters
This is the only available direct head-to-head enzyme inhibition comparison between the target compound and isoniazid in a single standardized assay, providing procurement-relevant evidence that the methylene spacer modification is not pharmacologically silent.
- [1] BindingDB Entry BDBM50405110 (CHEMBL126207). Affinity Data: IC₅₀ = 1.80E+5 nM against dihydroorotase (CAD protein, mouse Ehrlich ascites, pH 7.37). https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB Entry BDBM50405111 (CHEMBL73819). Affinity Data: IC₅₀ = 5.20E+5 nM against dihydroorotase (CAD protein, mouse Ehrlich ascites, pH 7.37). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405111 View Source
